4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
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Description
4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is a useful research compound. Its molecular formula is C13H13Cl2N and its molecular weight is 254.15 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a quinoline core with chloroethyl and methyl substituents. Its molecular formula is C12H11Cl2N with a molecular weight of approximately 240.13 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition zones (Table 1).
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 19 |
Pseudomonas aeruginosa | 22 |
The mechanism behind its antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of cellular membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable study reported an IC50 value of 15 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents (Table 2).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 18 |
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated an IC50 value of approximately 25 µM in inhibiting NO production, comparable to established anti-inflammatory drugs (Table 3).
Treatment | IC50 (µM) |
---|---|
This compound | 25 |
Aspirin | 30 |
The anti-inflammatory effect is believed to be mediated by the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Case Studies
A recent case study highlighted the use of this compound in combination therapy for treating multidrug-resistant bacterial infections. The study reported enhanced efficacy when combined with traditional antibiotics, suggesting a synergistic effect that could lower the required dosage of antibiotics and mitigate resistance development.
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c1-8-3-4-12-11(7-8)13(15)10(5-6-14)9(2)16-12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKUDCITNUFTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)CCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235580 |
Source
|
Record name | 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57521-20-7 |
Source
|
Record name | 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57521-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.